1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Kinase Inhibitor Design Structure-Activity Relationship (SAR) Medicinal Chemistry

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a heterocyclic small molecule (MF: C7H10N4O; MW: 166.18 g/mol) that integrates a 4-aminopyrimidine core with an azetidin-3-ol moiety via an N-1 linkage. This compound belongs to the broader class of azetidinyl pyrimidines, which are extensively patented as Janus kinase (JAK) and TYK2 inhibitors for treating inflammatory and autoimmune diseases.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 1365992-06-8
Cat. No. B1375409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyrimidin-4-yl)azetidin-3-ol
CAS1365992-06-8
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)N)O
InChIInChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10)
InChIKeyYIJGJPZQJCAQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol (CAS 1365992-06-8) – Core Structural Characteristics & Kinase-Targeted Procurement Relevance


1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a heterocyclic small molecule (MF: C7H10N4O; MW: 166.18 g/mol) that integrates a 4-aminopyrimidine core with an azetidin-3-ol moiety via an N-1 linkage [1]. This compound belongs to the broader class of azetidinyl pyrimidines, which are extensively patented as Janus kinase (JAK) and TYK2 inhibitors for treating inflammatory and autoimmune diseases [2]. Its computed XLogP3-AA of -0.5 and topological polar surface area (TPSA) of 75.3 Ų [1] position it within a favorable physicochemical space for oral bioavailability, distinguishing it from more lipophilic analogs.

Why Substituting 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol for Unqualified Azetidinyl-Pyrimidine Analogs Compromises Binding Fidelity


Generic substitution among azetidinyl pyrimidines is risky due to dramatic, target-specific shifts in inhibitory potency driven by subtle changes in regioisomerism and hydrogen-bonding topology. The specific 4-amino group and the N-1 azetidinyl substitution pattern on the pyrimidine ring of this compound form a critical hydrogen-bond donor/acceptor network [1]. This deviates from 3-(pyrimidin-4-yl)azetidin-3-ol isomers, which attach the azetidine ring via a carbon-carbon bond, altering the geometry and electronic character of the hinge-binding motif [2]. Published SAR in analogous systems demonstrates that moving the hydroxyl group or switching the pyrimidine connection point can lead to complete loss of PDE4 and M3 dual antagonism [3]. Therefore, unbiased selection requires direct, reproducible performance data, not structural similarity assumptions.

Quantitative Differentiation Evidence for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Against Key Structural Comparators


Regiochemical Differentiation: N-1 Azetidinyl Linkage vs. C-Linked Isomers in Kinase Scaffold Recognition

The target compound features a nitrogen-linked azetidine (N-1 to pyrimidine C-4), which creates a distinct hydrogen-bond acceptor profile compared to the carbon-linked isomer 3-(pyrimidin-4-yl)azetidin-3-ol (CAS 1542591-82-1) [2]. In related 4,6-diaminopyrimidine kinase scaffolds, this N-linkage directly determines the orientation of the azetidine ring relative to the hinge region of the kinase ATP-binding site [1]. While direct head-to-head kinase inhibition data are absent in the public domain for these specific comparator pairs, class-level SAR studies show that pyrimidine C-4 heteroatom substitution is a key driver of JAK/TYK2 inhibition selectivity [3].

Kinase Inhibitor Design Structure-Activity Relationship (SAR) Medicinal Chemistry

Physicochemical Differentiation: Hydrophilicity Advantage for Oral Bioavailability Over Deaminated or Alkylated Analogs

The target compound's computed XLogP3-AA of -0.5 indicates a pronounced hydrophilic character, which is a favorable property for aqueous solubility and correlates with improved oral absorption [1]. In contrast, close analogs such as 1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-ol (CAS 2210047-36-0) bearing a lipophilic isopropyl group, or 6-(azetidin-1-yl)pyrimidin-4-amine (CAS 1851191-91-7) lacking the hydroxyl group, exhibit higher predicted logP values, making them potentially less soluble but more membrane-permeable [2]. This creates a distinct pharmacokinetic trade-off.

Drug-likeness ADME Prediction Physicochemical Properties

Synthetic Tractability: Documented Scalable Route via SCX-2 Purification vs. Complex Cross-Coupling for C-Linked Analogs

A synthetic procedure disclosed in US Patent 8,697,708 describes the preparation of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol via direct coupling of 3-azetidinol hydrochloride with a suitable pyrimidine electrophile, followed by purification using an Isolute® SCX-2 cartridge [1]. This one-step procedure contrasts with the Suzuki-Miyaura cross-coupling strategies required for synthesizing C-3 linked analogs like 3-(pyrimidin-5-yl)azetidin-3-ol , which demand boronic acid intermediates and palladium catalysis. The target compound's synthetic accessibility offers a Cost-of-Goods (COG) and throughput advantage.

Process Chemistry Synthetic Methodology Scale-up Synthesis

Procurement-Driven Application Scenarios for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol in Drug Discovery


Selective TYK2 and JAK Inhibitor Lead Optimization Campaigns

Procure this compound as a core scaffold for exploring ATP-competitive inhibition of TYK2 and JAK kinases [1]. Its N-1 azetidinyl-4-aminopyrimidine geometry mimics the hinge-binding mode of deucravacitinib, a clinically approved TYK2 inhibitor. Structure-activity relationship (SAR) studies can leverage the free hydroxyl group for rapid diversification via esterification or etherification to probe the solvent-exposed region of the kinase pocket [2].

Building Block for Dual-Pharmacophore Molecules (PDE4/M3 Antagonists)

The compound's compatibility with the 4,6-diaminopyrimidine platform makes it a strategic input for designing bifunctional agents [1]. Published SAR shows that azetidinyl substitution at this position can maintain or enhance phosphodiesterase 4 (PDE4) inhibition while introducing muscarinic M3 receptor antagonism. This is directly relevant for developing inhaled therapies for chronic obstructive pulmonary disease (COPD) [2].

Aqueous-Solubility-Critical Biochemical and Cellular Assays

The low predicted XLogP3-AA (-0.5) of this compound [1] recommends it for biochemical assays requiring high aqueous solubility, such as homogeneous time-resolved fluorescence (HTRF) or surface plasmon resonance (SPR) at high micromolar concentrations. Unlike lipophilic, deaminated analogs, this compound's solubility minimizes the risk of non-specific aggregation and false-positive inhibition artifacts in early-stage screening cascades.

Centralized Intermediate for CRO Compound Library Synthesis

Contract research organizations (CROs) can use this compound as a centralized, scalable intermediate [1] to generate diverse proprietary compound libraries. Its synthetic accessibility via straightforward SNAr chemistry and SCX-2 purification allows for rapid parallel synthesis of amide, sulfonamide, or carbamate derivatives, maximizing the return on investment for hit-to-lead programs targeting kinase-dependent cancers and inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.